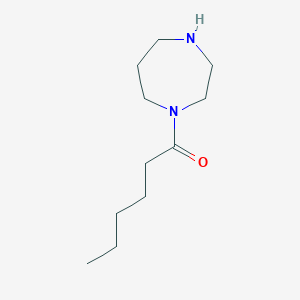

1-(1,4-Diazepan-1-yl)hexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,4-Diazepan-1-yl)hexan-1-one is a chemical compound with the molecular formula C11H22N2O . It is commonly referred to as DHK and is a psychoactive compound that belongs to the class of research chemicals known as synthetic cannabinoids.

Molecular Structure Analysis

The molecular structure of 1-(1,4-Diazepan-1-yl)hexan-1-one contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 aliphatic ketone, 1 aliphatic secondary amine, and 1 aliphatic tertiary amine .Wissenschaftliche Forschungsanwendungen

Biocatalysis in Asymmetric Synthesis

The compound has been utilized in the biocatalytic process of intramolecular asymmetric reductive amination, leading to the synthesis of chiral 1,4-diazepanes . This method employs imine reductases (IREDs) for the synthesis of enantiomerically enriched compounds, which are crucial in the production of pharmaceuticals. The process has been optimized to improve catalytic efficiency and yield, providing an eco-friendly alternative to traditional chemical synthesis.

Pharmaceutical Development

In the realm of pharmaceuticals, 1-(1,4-Diazepan-1-yl)hexan-1-one serves as a key intermediate in the synthesis of drugs like Suvorexant , which is used for the treatment of primary insomnia . Additionally, its derivatives are found in medications such as Ripasudil , a Rho-associated kinase inhibitor for treating glaucoma and ocular hypertension .

Enantioselective Synthesis

The compound plays a significant role in the enantioselective synthesis of chiral amines, which are foundational units in various biologically active molecules . The ability to create these molecules with high enantiomeric excess is vital for the development of new drugs with specific activity and reduced side effects.

Organic Synthesis

In organic synthesis, 1-(1,4-Diazepan-1-yl)hexan-1-one is involved in the construction of seven-membered nitrogen heterocycles . These structures are prevalent in natural products and pharmaceuticals, making the compound a valuable asset for synthetic organic chemists.

Biotechnology Applications

The enzymatic methods developed using this compound have potential applications in biotechnology, particularly in the production of chiral compounds . The advancements in this area could lead to more sustainable and cost-effective processes in industrial biotechnology.

Analytical Chemistry

While specific applications in analytical chemistry are not directly mentioned, the compound’s role in the synthesis of complex molecules suggests its potential use in analytical standards and reagents . Its derivatives could be used to calibrate instruments or as reference compounds in various analytical methods.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1,4-diazepan-1-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-4-6-11(14)13-9-5-7-12-8-10-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVFOYENLKWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Diazepan-1-yl)hexan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(Trifluoromethyl)phenoxy]-2-picoline](/img/structure/B6321478.png)